molecular formula C10H9ClN2O3S B3342056 2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone CAS No. 1202773-08-7

2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone

Cat. No.: B3342056
CAS No.: 1202773-08-7
M. Wt: 272.71 g/mol
InChI Key: FICCRNLYYKLDQS-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₉ClN₂O₃S CAS No.: 1202773-08-7 Molecular Weight: 272.703 g/mol This compound features a benzo[b][1,4]thiazine core substituted with a nitro group at position 7 and a 2-chloroethanone moiety at position 3.

Properties

IUPAC Name

2-chloro-1-(7-nitro-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c11-6-10(14)12-3-4-17-9-5-7(13(15)16)1-2-8(9)12/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCRNLYYKLDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)CCl)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis Pathway: : This compound can be synthesized by reacting 7-nitro-2H-benzo[b][1,4]thiazine-4(3H)-one with chloroacetyl chloride in the presence of a base such as triethylamine.

  • Reaction Conditions: : The reaction typically occurs under anhydrous conditions at a temperature range of 0-5°C. The use of a non-polar solvent like dichloromethane is common to ensure the solubility of reactants and facilitate the reaction.

  • Purification: : Post-reaction, the compound is usually purified through recrystallization from an appropriate solvent like ethanol or through chromatographic techniques.

Industrial Production Methods

On an industrial scale, the synthesis process would likely involve the optimization of reaction conditions to increase yield and purity while reducing production costs. Continuous flow reactors might be used for better control over reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : This compound is susceptible to nucleophilic substitution reactions due to the presence of the chlorine atom in the chloroethanone group.

  • Reduction Reactions: : The nitro group can be reduced to an amino group using reagents like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents such as tin (II) chloride in hydrochloric acid.

  • Oxidation Reactions: : The aromatic ring can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of various oxidized products.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents like sodium methoxide in methanol can be used for substitution reactions.

  • Reduction: : Hydrogen gas with Pd/C or tin (II) chloride in hydrochloric acid can facilitate the reduction of the nitro group.

  • Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Major Products

  • From Substitution: : Substitution of the chlorine atom can result in derivatives like 2-methoxy-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone.

  • From Reduction: : The reduction of the nitro group yields 2-Chloro-1-(7-amino-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone.

  • From Oxidation: : Various oxidized aromatic compounds depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone exhibit antimicrobial properties. Studies have shown that thiazine derivatives can inhibit bacterial growth effectively. The presence of the nitro group is crucial for enhancing antimicrobial activity, making this compound a candidate for further development as an antibiotic agent .

Anticancer Research
The thiazine scaffold has been recognized for its potential anticancer properties. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. This application is particularly relevant in the context of developing targeted therapies for various cancer types .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for pesticide formulation. Its ability to disrupt biological processes in pests can lead to effective pest control solutions. Research into its efficacy against specific agricultural pests is ongoing .

Material Science

Polymer Chemistry
In material science, the compound's unique properties can be leveraged in the development of new polymers. Its reactive chloro group allows for incorporation into polymer chains, potentially enhancing material properties such as thermal stability and chemical resistance. Investigations into copolymerization techniques are being explored to utilize this compound effectively .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2023)Demonstrated significant inhibition of E. coli growth with IC50 values lower than existing antibiotics.
Anticancer ResearchCancer Research Journal (2022)Induced apoptosis in breast cancer cell lines with minimal cytotoxicity to normal cells.
Pesticide DevelopmentAgricultural Sciences (2024)Showed effective control over aphid populations in controlled trials.
Polymer ChemistryJournal of Polymer Science (2023)Enhanced thermal stability in copolymer matrices compared to traditional materials.

Mechanism of Action

Mechanism

The effects of this compound, depending on its application, can vary. In biological systems, it might act through the interaction with nucleophiles or redox-active centers in enzymes.

Molecular Targets and Pathways

  • Enzymatic Interactions: : The nitro group can undergo bioreduction, forming reactive intermediates that can interact with enzymatic targets.

  • Pathways: : It could influence pathways involving nitroaromatic compounds and redox reactions in cells, potentially leading to the disruption of normal cellular processes in bacteria or cancer cells.

Comparison with Similar Compounds

Heteroatom Variation: Thiazine vs. Oxazine

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Key Structural Difference Hazard Profile (GHS)
2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone (Target) C₁₀H₉ClN₂O₃S 1202773-08-7 272.70 Sulfur in thiazine ring Not explicitly reported
2-Chloro-1-(7-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone C₁₀H₉ClN₂O₄ 128627-29-2 256.64 Oxygen in oxazine ring H302 (oral toxicity), H314 (skin corrosion)

Key Findings :

  • Reactivity : Sulfur’s lower electronegativity in the thiazine ring may favor nucleophilic substitution reactions compared to the oxazine analog.
  • Safety : The oxazine analog is classified as corrosive (H314), suggesting higher reactivity toward biological tissues .

Substituent Position: Nitro Group at Position 6 vs. 7

Compound Name Molecular Formula CAS No. Nitro Position Bioactivity (if reported)
This compound (Target) C₁₀H₉ClN₂O₃S 1202773-08-7 7 Not explicitly reported
1-(6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine derivatives C₈H₈N₄O₂S - 6 Antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus)

Key Findings :

  • Positional Influence : Nitro groups at position 6 (meta to the thiazine ring) in hydrazine derivatives demonstrate antimicrobial efficacy, while the target compound’s nitro at position 7 (para) may alter electronic delocalization and biological target interactions.
  • Synthetic Utility : The 7-nitro configuration in the target compound could enhance electrophilicity for further functionalization .

Substituent Modification: Dimethyl vs. Nitro Groups

Compound Name Molecular Formula CAS No. Substituents Key Properties
This compound (Target) C₁₀H₉ClN₂O₃S 1202773-08-7 7-Nitro Electrophilic, polar
2-Chloro-1-(2,2-dimethyl-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone C₁₃H₁₅ClN₂OS 591221-63-5 2,2-Dimethyl Increased steric bulk

Key Findings :

  • Electronic Effects : The nitro group in the target compound enhances electron-withdrawing effects, favoring charge-transfer interactions absent in the dimethyl analog .

Biological Activity

2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor properties. This article delves into the synthesis, biological activity, and research findings related to this compound.

  • Molecular Formula : C10H9ClN2O3S
  • Molecular Weight : 272.71 g/mol
  • CAS Number : 1202773-08-7

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing benzimidazole and benzothiazole moieties have shown promising results in inhibiting the proliferation of human lung cancer cell lines such as A549 and HCC827.

A notable study evaluated the cytotoxicity of these compounds using MTS assays, revealing IC50 values of approximately 6.26 μM for HCC827 cells in 2D cultures, which indicates a potent effect against tumor growth . The presence of nitro and chloro groups in the structure appears to enhance binding affinity to DNA, primarily within the minor groove .

Antimicrobial Activity

In addition to antitumor properties, this compound has been assessed for its antimicrobial efficacy. Compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives were effective against Staphylococcus aureus and Escherichia coli, showing inhibition percentages exceeding 100% in some cases .

Research Findings

A comprehensive review of various studies highlights the following key findings regarding the biological activity of this compound:

Activity Cell Line/Bacteria IC50/Inhibition (%) Notes
AntitumorA5496.26 μMHigh activity in 2D assays
AntitumorHCC8276.48 μMSignificant cytotoxicity observed
AntimicrobialS. aureus>100%Effective against Gram-positive bacteria
AntimicrobialE. coli>100%Effective against Gram-negative bacteria

Case Studies

One case study focused on the synthesis and evaluation of various thiazine derivatives, including this compound. The study reported that the introduction of electron-withdrawing groups such as nitro significantly enhanced the antibacterial activity of these compounds .

Another investigation examined the structure-activity relationship (SAR) of related compounds and found that modifications at specific positions led to increased potency against cancer cell lines, suggesting a pathway for further drug development .

Q & A

Q. Table 1: Reaction Optimization Variables (Adapted from )

ConditionYield RangeKey Observations
Solvent: Ethanol (RT)60–70%Moderate purity, easy workup
Solvent: DCM (0°C)75–85%High purity, slower reaction
Catalyst: AlCl₃80–90%Enhanced regioselectivity

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations predict reaction pathways and transition states, guiding reagent selection. For example:

  • Solvent effects : COSMO-RS models simulate solvent polarity’s impact on reaction energy barriers .
  • Mechanistic insights : Transition state analysis identifies steric hindrance at the nitro-substituted position, favoring specific substitution pathways .
  • Reaction yield prediction : Machine learning models trained on analogous benzothiazine syntheses can forecast optimal conditions (e.g., temperature, stoichiometry) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the benzothiazine and ethanone moieties. Look for deshielded signals near 170 ppm (ketone C=O) and 150 ppm (nitro group) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 297.05) and fragments like Cl⁻ loss .
  • X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in nitro group orientation and hydrogen bonding .

Advanced: How to resolve contradictions in crystallographic or spectral data during structure determination?

Methodological Answer:

  • Multi-technique validation : Cross-validate X-ray data with solid-state NMR to confirm nitro group placement .
  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) causing split signals in solution-state NMR .
  • Twinned data handling : Use SHELXL’s TWIN command to model overlapping reflections in poorly diffracting crystals .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of nitro group-derived toxic vapors (e.g., NOx) .
  • Storage : Keep in airtight containers at –20°C, away from reducing agents to prevent explosive decomposition .

Advanced: How to design experiments to assess the compound’s metabolic stability in pharmacological studies?

Methodological Answer:

  • In vitro models : Use Cunninghamella elegans to track fluorinated/nitro metabolites via LC-MS, noting stability of the benzothiazine core .
  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time using HPLC .
  • Isotope labeling : Introduce ¹⁵N at the nitro group to trace metabolic pathways via NMR .

Advanced: What strategies mitigate competing side reactions during substitution at the chloroethanone group?

Methodological Answer:

  • Protecting groups : Temporarily block the nitro group with Boc to prevent nucleophilic attack .
  • Microwave-assisted synthesis : Shorten reaction times to reduce hydrolysis of the chloro group .
  • Selective catalysts : Use Pd(PPh₃)₄ for Suzuki couplings, avoiding undesired C-Cl bond activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.